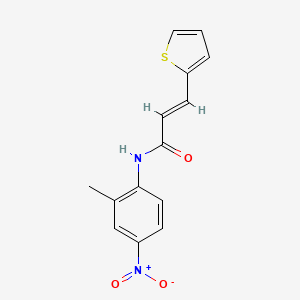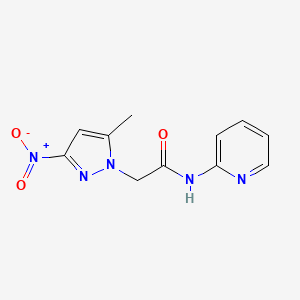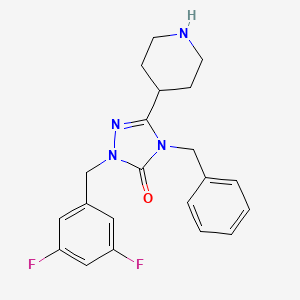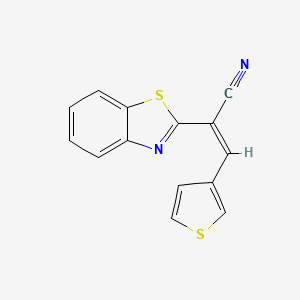
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide, also known as MNTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. In particular, N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide can induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In vivo studies have shown that N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide can inhibit tumor growth and reduce bacterial and fungal infections. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide.
実験室実験の利点と制限
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, low cost, and diverse applications. However, N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and effects.
将来の方向性
There are several future directions for the study of N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide. One direction is the development of novel materials based on N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide for applications in electronics and photonics. Another direction is the optimization of N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide as a therapeutic agent for the treatment of cancer, bacterial and fungal infections, and other diseases. Additionally, further studies are needed to fully understand the mechanism of action and effects of N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide, as well as its potential toxicity and safety.
合成法
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide can be synthesized through a simple and efficient method using commercially available reagents. The synthesis involves the reaction of 2-methyl-4-nitroaniline with 2-thiophenecarboxaldehyde in the presence of acetic acid and ethanol. The resulting product is then treated with acryloyl chloride to yield N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide.
科学的研究の応用
N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to exhibit anticancer, antibacterial, and antifungal activities. In materials science, N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been used as a building block for the synthesis of novel materials with unique properties. In organic electronics, N-(2-methyl-4-nitrophenyl)-3-(2-thienyl)acrylamide has been employed as a hole-transporting material in organic light-emitting diodes.
特性
IUPAC Name |
(E)-N-(2-methyl-4-nitrophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10-9-11(16(18)19)4-6-13(10)15-14(17)7-5-12-3-2-8-20-12/h2-9H,1H3,(H,15,17)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQWELNPJTYWAK-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5314423.png)
![4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5314430.png)
![N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5314436.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314439.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)


![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5314468.png)
![5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5314475.png)
![(3aS*,6aR*)-5-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5314484.png)
![2-(diethylamino)ethyl 4-({4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5314489.png)
![N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline](/img/structure/B5314510.png)
![4-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5314514.png)
